molecular formula C8H8NaO3S B147469 Sodium 4-vinylbenzenesulfonate CAS No. 2695-37-6

Sodium 4-vinylbenzenesulfonate

Cat. No. B147469
Key on ui cas rn: 2695-37-6
M. Wt: 207.20 g/mol
InChI Key: OMSKWMHSUQZBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04970269

Procedure details

A flask containing 300 ml dry dimethyl formamide was cooled in an ice/salt bath to 3° C. Thionyl chloride (250 ml) was added dropwise with stirring over a period of 2 hrs. Sodium styrene p-sulphonate (200 g}was added in aliquots over a further 1 hour. The reaction mixture was allowed to stand for 24 hours at room temperature. The solution was poured onto ice and extracted with toluene (1000 ml). The extract was neutralised with sodium carbonate, washed with water, dried over magnesium sulphate and the solvent removed by evaporation under vacuum at 30° C. Finally the purified styrene p-sulphonyl chloride was filtered and stored at 5° C. in the dark.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH2:5]=[CH:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([O-:16])(=O)=[O:14])=[CH:9][CH:8]=1.[Na+]>CN(C)C=O>[CH2:5]=[CH:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([Cl:3])(=[O:16])=[O:14])=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Stirring
Type
CUSTOM
Details
with stirring over a period of 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand for 24 hours at room temperature
Duration
24 h
ADDITION
Type
ADDITION
Details
The solution was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (1000 ml)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation under vacuum at 30° C
FILTRATION
Type
FILTRATION
Details
Finally the purified styrene p-sulphonyl chloride was filtered
CUSTOM
Type
CUSTOM
Details
stored at 5° C. in the dark

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C=CC1=CC=C(C=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.